Product packaging for Linvanil(Cat. No.:CAS No. 104899-01-6)

Linvanil

Cat. No.: B3045318
CAS No.: 104899-01-6
M. Wt: 413.6 g/mol
InChI Key: OAQVNHWNJRZYDE-YSTUJMKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linvanil, also known as N-alpha-linolenoyl-vanilyl-amine, is a synthetic capsaicin analog that acts as an agonist at the vanilloid receptor (TRPV1) . Research indicates that vanilloid receptors function as molecular integrators for various stimuli and their activation leads to neuronal depolarization . Studies on vanilloid agonists like this compound have shown they can suppress motor activity and inhibit ambulation and stereotypic behavior in animal models, highlighting their significance in neurobehavioral research . As a research compound, this compound is a valuable tool for probing the function of the vanilloid system. Its applications are primarily in preclinical neuroscience, particularly for investigating pain perception, thermoregulation, and associated behaviors . This product is intended for research purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or personal use. Researchers should consult the specific Safety Data Sheet (SDS) for detailed handling, storage, and safety information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H39NO3 B3045318 Linvanil CAS No. 104899-01-6

Properties

IUPAC Name

(9Z,12Z,15Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h4-5,7-8,10-11,19-21,28H,3,6,9,12-18,22H2,1-2H3,(H,27,29)/b5-4-,8-7-,11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQVNHWNJRZYDE-YSTUJMKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104899-01-6
Record name 9,12,15-Octadecatrienamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z,Z,Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104899016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Chemistry and Biosynthesis of Linvanil and Analogues

Isolation and Characterization from Natural Sources

Linvanil has been suggested to be present in Capsicum oleoresin, a concentrated extract from Capsicum fruits. wikipedia.orgcenmed.comfishersci.cawikidata.org Its identification and characterization from natural sources involve specific extraction and analytical techniques.

Capsicum oleoresin is the primary natural source where this compound's presence has been indicated. The extraction of Capsicum oleoresin from dried Capsicum fruits commonly employs solvent extraction using food-grade solvents such as ethanol, acetone, or hexane, leveraging the lipophilic nature of capsaicinoids and other components. ucl.ac.uk Alternative and more modern extraction techniques for Capsicum oleoresin include cold pressing, maceration, ultrasound-assisted extraction, and supercritical fluid extraction (SFE-CO2). ucl.ac.ukrqbchemical.com

For the isolation of LCNVAs, including potentially this compound, from Capsicum oleoresin, liquid-liquid partition with methanol (B129727) has been utilized as a preliminary step to separate these compounds from the bulk oil matrix which primarily consists of triacylglycerols. herts.ac.uk

Interestingly, research also indicates that LCNVAs can be generated from plant oils and vanillylamine (B75263) through nucleophilic amidation reactions. wikipedia.orgwikipedia.org This suggests a potential pathway for the formation of LCNVAs in Capsicum oleoresin, possibly occurring spontaneously during storage due to the presence of fatty acids (from the oil fraction) and vanillylamine. wikipedia.orgwikipedia.org Various methods exist for extracting plant oils, including mechanical pressing (cold pressing, expeller pressing), solvent extraction, steam distillation, and CO2 extraction. lipidmaps.orgijcsrr.orgfishersci.canih.govwikipedia.org

The detection and relative quantification of this compound and other LCNVAs in natural samples like Capsicum oleoresin and fresh fruits are typically performed using advanced analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems are instrumental in measuring the content of these compounds. wikipedia.orgcenmed.comfishersci.ca

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the structural elucidation and confirmation of LCNVAs isolated from natural sources. wikipedia.orgcenmed.com Gas chromatography-mass spectrometry (GC-MS) is also employed in the analysis of these compounds, often after derivatization (e.g., methanolysis products). wikipedia.orgcenmed.com Untargeted metabolomics combined with tandem mass spectrometry (MS/MS) and molecular networking analysis are increasingly used for comprehensive profiling of capsaicinoids and their analogues in biological samples. fishersci.cawikidata.org

Chemical Synthesis Strategies

The chemical synthesis of this compound and other N-acyl vanillylamide analogues is an active area of research, driven by the desire to obtain these compounds for further study and potential applications.

A primary strategy for synthesizing capsaicin (B1668287) analogues, including LCNVAs like this compound, involves the formation of an amide bond between vanillylamine and a fatty acid derivative. This is fundamentally a nucleophilic amidation reaction, a type of nucleophilic acyl substitution where the amine group of vanillylamine acts as the nucleophile. wikipedia.orgwikipedia.orgresearchgate.net

The reaction can be carried out chemically by reacting vanillylamine with fatty acids or their activated derivatives, such as acyl chlorides. dsmz.de The reaction between vanillylamine and plant oils, which contain fatty acid esters, can also yield LCNVAs through a condensation reaction, even without specific catalysts under certain conditions, such as heating. wikipedia.orgwikipedia.orgthegoodscentscompany.com

Enzymatic synthesis offers an alternative, often milder, route. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze the synthesis of capsaicin analogues from fatty acids and vanillylamine. wikipedia.orgresearchgate.net

Optimizing the reaction conditions is critical to maximize the yield and purity of synthesized this compound and its analogues. For enzymatic synthesis, factors such as enzyme concentration, substrate concentration, temperature, and reaction time are optimized. Studies on enzymatic reactions involving vanillylamine and fatty acids have demonstrated the potential for high reaction yields. wikipedia.org

Chemical synthesis methods also focus on optimizing conditions to achieve high yields and purity. For instance, the condensation of vanillylamine with acyl chlorides in a biphase system (H2O/CHCl3) under mild conditions has been reported to provide high yields (up to 93-96%) with straightforward work-up procedures. dsmz.de

Purification of the synthesized products is typically achieved through chromatographic techniques. Silica gel column chromatography and automated flash chromatography are commonly employed to isolate and purify the desired N-acyl vanillylamide analogues from reaction mixtures. wikipedia.orgwikipedia.orgthegoodscentscompany.com

The synthesis of N-acyl vanillylamide analogues extends beyond naturally occurring compounds to include novel structures with modified acyl chains. The rationale behind designing new analogues is often to explore variations in biological activity, such as reduced pungency while retaining or enhancing other desirable properties. wikipedia.orgwikipedia.orgwikipedia.org

Research efforts are directed towards synthesizing N-AVAMs with diverse fatty acid moieties, including long-chain unsaturated fatty acids that may not be abundant in natural sources. thegoodscentscompany.com This involves the rational design of synthetic routes to incorporate specific fatty acid structures into the vanillylamide scaffold. The ability to synthesize a wide range of N-acyl vanillylamide analogues allows for systematic investigation of structure-activity relationships within this class of compounds.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (N-vanillyl-9Z,12Z,15Z-octadecatrienamide)5281898
Capsaicin1548943
Dihydrocapsaicin107982
Nordihydrocapsaicin168836
Homocapsaicin6442566
Homodihydrocapsaicin3084336
Palvanil (N-vanillyl-hexadecanamide)5318882
Stevanil (N-vanillyl-octadecanamide)5318883
Olvanil (B1677277) (N-vanillyl-9E-octadecenamide)6433255
Livanil (N-vanillyl-9E,12E-octadecadienamide)6433256
Myrvanil (N-vanillyl-tetradecanamide)5318881
Vanillylamine70966
alpha-Linolenic acid5280934
Linoleic acid5280450
Oleic acid445639
Palmitic acid985
Stearic acid5281
Myristic acid11005
Gamma-linoleic acid5280342
Stearidonic acid5312508

Data Tables

Chemoenzymatic and Enzymatic Synthesis Approaches

Enzymatic synthesis offers advantages over traditional chemical methods, such as the use of non-toxic reagents and potentially greater substrate specificity. researchgate.net Various enzymes, particularly lipases, have been explored for catalyzing the formation of the amide bond in vanillylamides. researchgate.netconicet.gov.ar

Biocatalytic Pathways for Vanillylamide Moiety Incorporation

The vanillylamide moiety, derived from vanillylamine, is a core structural component of this compound and other capsaicinoids. In nature, vanillylamine is produced through the phenylpropanoid pathway, starting from phenylalanine. scielo.org.mxwikipedia.orgjst.go.jp Key enzymatic steps in this pathway involve enzymes like phenylalanine ammonia (B1221849) lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and caffeic acid O-methyltransferase (COMT). wikipedia.org Vanillin (B372448) is an intermediate in this pathway, and a putative aminotransferase (pAMT), also referred to as vanillin aminotransferase, is responsible for converting vanillin to vanillylamine in Capsicum species. jst.go.jpacs.orgresearchgate.net This conversion is considered a unique reaction within the capsaicinoid biosynthesis pathway. researchgate.net

For the enzymatic synthesis of vanillylamides, vanillylamine is condensed with a fatty acid or its activated form. researchgate.netwikipedia.org Capsaicin synthase, encoded by the Pun1 gene in Capsicum, is the enzyme responsible for the final condensation step in the biosynthesis of capsaicinoids, joining vanillylamine with branched-chain fatty acyl-CoA moieties. scielo.org.mxwikipedia.orgjst.go.jpresearchgate.netresearchgate.net

In in vitro enzymatic synthesis, lipases, such as lipase B from Candida antarctica (CALB), lipase QL from Alcaligenes sp., and lipase from C. rugosa, have been successfully used to synthesize N-vanillylamides with various acyl chains. researchgate.net These enzymes catalyze the formation of the amide bond between vanillylamine and fatty acid derivatives. researchgate.netconicet.gov.ar

Evaluation of Enzyme Specificity and Efficiency in this compound Precursor Synthesis

Enzyme specificity is crucial for the efficient synthesis of specific vanillylamides like this compound, which contains a linoleic acid acyl moiety. Studies on enzymatic synthesis of vanillylamides have shown that lipase activity can be related to the chain length and unsaturation of the fatty acid substrate. conicet.gov.ar For instance, Thermomyces lanuginosus lipase has demonstrated efficiency in catalyzing the acylation of vanillylamine with a variety of fatty acids, yielding N-acylvanillylamines. conicet.gov.ar

While direct enzymatic synthesis of this compound (N-vanillyl-linoleamide) using isolated enzymes and vanillylamine and linoleic acid (or its derivative) would be the most direct approach, research on related vanillylamides provides insight into enzyme specificity. An acylase from Streptomyces mobaraensis has been shown to catalyze the synthesis of capsaicin analogues, including decanoyl vanillylamide, from the corresponding fatty acids and vanillylamine with yields of 50% or greater in a biphasic system. nih.gov

The efficiency of enzymatic reactions can be influenced by factors such as the type of enzyme, solvent system, temperature, and substrate ratio. conicet.gov.armdpi.com

Investigating the Spontaneous Formation of Long-Chain N-Vanillyl-Acylamides

Interestingly, long-chain N-vanillyl-acylamides (LCNVAs), including those structurally similar to this compound, can also form spontaneously under certain conditions without the need for catalytic reagents. tandfonline.comtandfonline.comoup.com This spontaneous formation has been observed in Capsicum oleoresins. tandfonline.comtandfonline.comoup.com

Research indicates that LCNVAs can be generated from plant oils (specifically triacylglycerides) and vanillylamine through a nucleophilic amidation reaction. tandfonline.comtandfonline.comoup.com The composition of the resulting LCNVAs is dependent on the fatty acid composition of the plant oil used. tandfonline.comtandfonline.comoup.com This suggests that LCNVAs found in Capsicum oleoresins may be products of spontaneous reactions between the oil fraction of the oleoresin and vanillylamine (potentially originating from the breakdown of capsaicin) during storage. tandfonline.comtandfonline.com

Model reactions using purified reagents, such as triolein (B1671897) and vanillylamine, have demonstrated the spontaneous formation of olvanil (N-vanillyl-oleamide), a related LCNVA. tandfonline.comtandfonline.com While higher temperatures can significantly increase the production rate, olvanil formation was also observed at ambient temperature over an extended period. tandfonline.comtandfonline.com The reaction is believed to proceed via nucleophilic amidation, with vanillylamine acting as a nucleophile attacking the carbonyl carbon of the acyl group in the triacylglycerides. tandfonline.comtandfonline.com The yield of LCNVAs can vary depending on the plant oil used, potentially due to differences in fatty acid composition and the solubility of vanillylamine in the oil. tandfonline.comtandfonline.com

Table 1: Key Compounds and PubChem CIDs

Compound NamePubChem CID
This compound6447859
Vanillylamine70966
Capsaicin1548943
Nonanoic acid8158
Decanoic acid2969
Vanillin1183
Linoleic acid5280449

Table 2: Example Data on Enzymatic Synthesis of Vanillylamides

Enzyme SourceAcyl Moiety SubstrateSolvent SystemYield (%)Reference
Streptomyces mobaraensis acylaseDecanoic acidAqueous/n-hexane>50 nih.gov
Candida antarctica lipase B (CALB)Linoleic acidNot specified69.7 researchgate.net
Candida antarctica lipase B (CALB)Docosahexaenoic acidNot specified8.3 researchgate.net
Candida antarctica lipase B (CALB)Punicic acidNot specified30.3 researchgate.net
Thermomyces lanuginosus lipaseVarious fatty acidsDIPEExcellent conicet.gov.ar

Note: Yields and conditions may vary depending on specific experimental parameters detailed in the cited research.

Table 3: Example Data on Spontaneous Formation of LCNVAs

ReactantsConditionsProducts (LCNVAs)Relative Yield/ContentReference
Vanillylamine + Olive oilAmbient temperatureMixture of LCNVAs based on olive oil fatty acidsObserved over time tandfonline.comtandfonline.com
Vanillylamine + Olive oil180°C, 1 hourMixture of N-AVAM capsaicin analoguesNot specified researchgate.net
Vanillylamine + Triolein200°COlvanilSignificant production tandfonline.comtandfonline.com
Vanillylamine + TrioleinAmbient temperatureOlvanilObserved after extended period tandfonline.comtandfonline.com
Vanillylamine + Olive oilNot specifiedLCNVAs (based on olive oil fatty acids)Total yield 0.15% tandfonline.comtandfonline.com
Vanillylamine + Soybean oilNot specifiedLCNVAs (based on soybean oil fatty acids)Total yield 0.02% tandfonline.comtandfonline.com

Note: Relative yield/content is based on descriptions in the source material.

Advanced Structural Elucidation and Computational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods play a crucial role in determining the structural features of organic compounds. For Linvanil, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), including coupled techniques like GC-MS and LC-MS/MS, are essential for confirming its molecular structure and identifying specific functional groups and fragmentation patterns.

High-resolution NMR spectroscopy is a powerful tool for the detailed structural assignment of organic molecules. lipidmaps.orgwikidata.org By analyzing the chemical shifts, splitting patterns, and integration of signals in 1H and 13C NMR spectra, the types and connectivity of atoms within the this compound molecule can be determined. Techniques such as COSY, HSQC, HMBC, and NOESY can provide crucial information about coupling between nuclei and through-space interactions, further aiding in the complete assignment of the molecular skeleton and the positions of substituents. While the general application of high-resolution NMR for structural elucidation is well-established lipidmaps.orgnih.gov, specific detailed NMR spectroscopic data, such as characteristic peak assignments for this compound, were not found in the provided search results.

Mass Spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm its elemental composition and structural subunits. nih.govherts.ac.uk GC-MS couples the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it suitable for the analysis of volatile and semi-volatile organic molecules. wikipedia.org In the context of this compound, GC-MS analysis of its methanolysis products has been used in conjunction with spectroscopic analysis to suggest its structure. uni.luuni.luthegoodscentscompany.comecostore.com While GC-MS can provide valuable fragmentation data for structural confirmation, detailed mass spectral fragmentation patterns specifically for this compound used for its full structural confirmation were not extensively detailed in the provided search results.

LC-MS/MS and UPLC-HRMS are highly sensitive techniques that combine liquid chromatography for separating components in a mixture with tandem mass spectrometry or high-resolution mass spectrometry for detection and structural analysis. These techniques are particularly valuable for analyzing larger, less volatile, or thermally labile molecules, and for differentiating between isomers, which have the same molecular formula but different structural arrangements. LC-MS/MS has been used to measure the content of this compound and other related LCNVAs in Capsicum oleoresin. uni.luuni.luthegoodscentscompany.comecostore.com The ability of LC-MS/MS and UPLC-HRMS to provide distinct fragmentation patterns and precise mass measurements is crucial for identifying and differentiating this compound from potential structural isomers that might be present in natural sources or synthesized samples. While the application of LC-MS/MS for the quantification of this compound has been reported uni.luuni.luthegoodscentscompany.comecostore.com, specific data on how LC-MS/MS or UPLC-HRMS were used for the explicit differentiation of this compound isomers was not detailed in the provided search results.

Crystallographic Studies and Solid-State Characterization

Crystallographic studies, such as X-ray Diffraction (XRD), provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing. Solid-state characterization techniques, including solid-state NMR and Differential Scanning Calorimetry (DSC), are essential for understanding the physical form of a compound, identifying different polymorphic forms, and assessing its solid-state stability. While these techniques are fundamental for the complete characterization of solid compounds and their various forms, specific data from crystallographic studies or other solid-state characterization methods applied to this compound were not found in the provided search results.

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations provide theoretical insights into the structure, properties, and reactivity of molecules at an atomic level. These computational methods complement experimental data and can be used to predict various molecular parameters and reaction pathways.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. DFT calculations can provide information about the optimized molecular geometry, electronic charge distribution, molecular orbitals (such as HOMO and LUMO), vibrational frequencies, and spectroscopic properties. These calculations can also be used to predict the reactivity of different parts of the molecule and to study reaction mechanisms and energy barriers. While DFT is a powerful tool for understanding the electronic structure and predicting the reactivity of organic molecules, specific detailed results or parameters from DFT calculations applied to this compound were not found in the provided search results.

Data Tables

Based on the available information, detailed experimental data tables specifically for the advanced structural elucidation and computational analysis of this compound (e.g., NMR peak lists with assignments, detailed MS fragmentation data, crystallographic parameters, or computational results) were not present in the provided search results. The primary quantitative data found relates to the measurement of this compound content using LC-MS/MS in comparison to other compounds. uni.luuni.luthegoodscentscompany.comecostore.com

CompoundDetection MethodSource MaterialRelative Content
This compoundLC-MS/MSCapsicum oleoresinVaried (suggested existence, content measured) uni.luuni.luthegoodscentscompany.comecostore.com
Capsaicin (B1668287)LC-MS/MSCapsicum oleoresinMeasured uni.luuni.luthegoodscentscompany.comecostore.com
DihydrocapsaicinLC-MS/MSCapsicum oleoresinMeasured uni.luuni.luthegoodscentscompany.comecostore.com

Note: The "Relative Content" for this compound is described as its existence being suggested and its content measured, with content ratios of total LCNVAs (excluding myrvanil) versus capsaicin varying in oleoresins. uni.luuni.luthegoodscentscompany.comecostore.com Specific numerical percentages for this compound alone were not consistently provided across the snippets in a format suitable for a detailed quantitative comparison table without further context.

Detailed Research Findings

Research findings indicate that this compound's existence in Capsicum oleoresin was suggested through spectroscopic analysis and GC-MS analysis of its methanolysis products. uni.luuni.luthegoodscentscompany.comecostore.com Furthermore, its content, along with other LCNVAs and major capsaicinoids, has been measured using a liquid chromatography-tandem mass spectrometry system. uni.luuni.luthegoodscentscompany.comecostore.com The composition of these LCNVAs in oleoresin was observed to be similar to the fatty acid composition in the oil fraction of the oleoresin. uni.luuni.luthegoodscentscompany.comecostore.com

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis is essential for characterizing the range of stable three-dimensional structures that a flexible molecule like this compound can adopt. Due to the presence of multiple rotatable bonds, particularly within the 18-carbon polyunsaturated fatty acid chain, this compound can exist in numerous conformations, each with potentially different spatial arrangements of its functional groups. Understanding these preferred conformations and their relative energies is fundamental to predicting how the molecule might interact with its biological targets.

Studies on related compounds, such as capsaicin and anandamide (B1667382), which also belong to the class of N-acyl vanillylamines or related fatty acid amides, highlight the importance of conformational flexibility. Conformational analysis of capsaicin using techniques like NMR and DFT calculations has suggested that its side chain can adopt both bent and extended shapes. nih.gov Similarly, molecular dynamics (MD) simulations have been employed to study the conformational behavior of anandamide, identifying different conformational families that predominate in various environments, such as water versus organic solvents.

While specific detailed conformational analysis or molecular dynamics simulation studies focusing solely on this compound were not extensively found in the surveyed literature, the principles and methods applied to related flexible lipid signaling molecules are directly relevant. MD simulations, for instance, can provide insights into the dynamic behavior of this compound in different environments, such as aqueous solutions or lipid bilayers, which mimic physiological conditions. These simulations can reveal the flexibility of the aliphatic tail, the orientation of the vanillyl headgroup, and the transitions between different conformational states over time.

Such computational studies, if performed for this compound, would typically involve:

Generating an initial 3D structure.

Performing conformational searches using methods like systematic scanning, molecular mechanics, or quantum mechanics to identify low-energy conformers.

Running molecular dynamics simulations in explicit solvent or lipid bilayer models to observe the molecule's behavior over time.

Data derived from such analyses could be presented in tables detailing the relative energies and populations of identified conformers or graphs illustrating the fluctuations of specific dihedral angles or distances over the course of an MD simulation.

Conformational Analysis Data (Illustrative Placeholder)
Conformer ID
Conformer A
Conformer B
...
Molecular Dynamics Simulation Parameters (Illustrative Placeholder)
Simulation Property
Simulation Length
Force Field
Solvent Model
Temperature
Pressure

The insights gained from these computational approaches would be invaluable for understanding how this compound's flexibility influences its ability to approach and bind to its target receptors.

In Silico Prediction of Ligand-Receptor Interactions

This compound has been shown to interact with biological targets, notably activating vanilloid receptors, specifically TRPV1. It has also been studied in the context of cannabinoid receptors (CB1 and CB2), although its affinity for CB1 receptors is reported to be very low compared to other compounds like arvanil. Understanding the molecular basis of these interactions at the receptor level is critical for structure-activity relationship studies and potential future compound design.

In silico prediction methods, particularly molecular docking, are widely used to model the binding of small molecules like this compound to target proteins. These methods predict the preferred binding pose(s) of a ligand within a receptor's binding site and estimate the binding affinity. Molecular docking studies have been successfully applied to model ligand-receptor complexes for related compounds, helping to explain observed structure-activity relationships.

For this compound, in silico prediction of ligand-receptor interactions with TRPV1, CB1, and CB2 receptors would involve:

Obtaining the 3D structures of the receptors (e.g., from crystallographic data or homology modeling).

Preparing the ligand (this compound) and receptor structures for docking.

Running docking simulations using various algorithms to sample possible binding poses.

Scoring the predicted poses based on their estimated binding energy or fit to the binding site.

These studies could provide detailed information about the key amino acid residues in the receptor binding site that interact with specific parts of the this compound molecule (e.g., hydrogen bonds with the vanillyl headgroup, hydrophobic interactions with the aliphatic tail). They could also help to rationalize the observed differences in this compound's affinity for TRPV1 versus CB1 receptors.

While specific detailed results from in silico prediction studies specifically for this compound's interaction with these receptors were not prominently featured in the search results, the application of these methods to this compound is a logical and valuable step in understanding its mechanism of action. The reported activation of TRPV1 by this compound suggests that docking studies could aim to identify the binding mode responsible for this activation. Similarly, docking to CB1 and CB2 could help explain the reported low affinity for CB1 and any potential interactions with CB2.

Data from in silico prediction studies could be presented in tables summarizing predicted binding energies (e.g., in kcal/mol) for different receptors or figures illustrating the predicted binding poses and key interactions within the receptor binding site.

In Silico Prediction of Ligand-Receptor Interactions (Illustrative Placeholder)
Receptor Target
TRPV1
CB1
CB2

Combining insights from conformational analysis, molecular dynamics simulations, and in silico ligand-receptor interaction predictions provides a comprehensive computational approach to understand the behavior and biological activity of this compound at a molecular level.

Mechanistic Investigations of Linvanil S Bioactivity at the Molecular and Cellular Levels

Transient Receptor Potential Vanilloid 1 (TRPV1) Agonism and Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal detector of noxious stimuli, including high temperatures (>43°C), acidic conditions, and various chemical compounds. wikipedia.orgresearchgate.net It is a key player in pain sensation and neurogenic inflammation. researchgate.net Linvanil's interaction with this receptor is a cornerstone of its bioactivity.

The activation of the TRPV1 channel by vanilloid compounds is a subject of extensive research. Structural and molecular studies have identified a specific ligand-binding pocket located in the intracellular region of the channel, formed by transmembrane segments S3 and S4, and the S4-S5 linker. nih.govnih.gov

The archetypal TRPV1 agonist, capsaicin (B1668287), binds within this pocket in a distinct "tail-up, head-down" orientation. nih.govnih.gov This binding is stabilized by a combination of hydrogen bonds and van der Waals interactions with key amino acid residues. nih.gov Upon binding, the ligand is thought to exert a "pull-and-contact" motion on the S4-S5 linker, which contributes to the conformational changes necessary for channel gating and opening. nih.gov

Endogenous ligands, such as the endocannabinoid anandamide (B1667382) (AEA), also bind to this same vanilloid-binding pocket (VBP). nih.govmdpi.com However, the specific interactions are different from those of capsaicin. For example, studies suggest that the hydrogen bonding network between endocannabinoids and the TRPV1 channel is distinct, highlighting a differential structural mechanism for activation by these endogenous agonists compared to capsaicin. nih.govmdpi.com Molecular docking simulations suggest that AEA may also enter the channel via a novel location between helices S1-S4. frontiersin.org

While specific crystallographic data for this compound bound to TRPV1 is not available, its structural classification as a synthetic vanilloid suggests that it likely engages the same intracellular vanilloid-binding pocket utilized by capsaicin and other related compounds.

Allosteric modulation refers to the process by which a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to the primary agonist. The TRPV1 channel is subject to significant allosteric regulation. nih.gov

A well-established example of positive allosteric modulation is the effect of protons (low pH). Moderately acidic conditions, which are not sufficient to directly gate the channel, can significantly increase the receptor's sensitivity to vanilloid ligands like capsaicin. nih.gov This sensitization mechanism is crucial in the context of inflammation, where tissue acidosis is common. Cryo-EM structures have also shown how inflammatory lipids can bind to and allosterically induce conformational changes that drive channel opening. biorxiv.org

Furthermore, synthetic molecules have been identified that act as positive allosteric modulators of TRPV1. These compounds can enhance the channel's response to both vanilloid and proton activation, indicating a distinct binding site from the orthosteric vanilloid pocket. nih.gov This approach represents a subtler pharmacological strategy compared to full-scale channel blockade, which has been associated with side effects in clinical trials. nih.govnih.gov While this compound is primarily characterized as a direct agonist, the principle of allosteric modulation by related vanilloid-like structures is a key aspect of TRPV1 pharmacology.

This compound's activity at the TRPV1 receptor can be understood by comparing it to the primary exogenous agonist, capsaicin, and the key endogenous agonist, anandamide. Research indicates that this compound is a potent agonist of TRPV1 receptors. nih.gov

Anandamide generally behaves as a partial agonist at TRPV1, with its efficacy being highly dependent on the expression system and tissue type. nih.gov In many systems, anandamide's maximal response is significantly lower than that of capsaicin, ranging from 30% to 70% of capsaicin's efficacy. nih.gov Its potency (EC₅₀) is typically in the micromolar range. nih.gov

Capsaicin, in contrast, is a full and potent agonist, serving as the benchmark for TRPV1 activation. Studies have shown that synthetic agonists, including this compound, can activate TRPV1 receptors at concentrations significantly lower than those required for their other biological effects, such as inhibiting anandamide transport. nih.gov Specifically, compounds like this compound were found to activate TRPV1 receptors at concentrations 400- to 10,000-fold lower than those needed to inhibit the anandamide membrane transporter. nih.gov

Table 1: Comparative Activation Profiles at the TRPV1 Receptor
LigandTypeAgonist ProfilePotency/Efficacy Notes
This compoundExogenous (Synthetic)AgonistActivates receptor at concentrations significantly lower than those required for AMT inhibition. nih.gov
CapsaicinExogenous (Natural)Full AgonistBenchmark for TRPV1 activation; highly potent and efficacious. nih.gov
Anandamide (AEA)EndogenousPartial to Full AgonistEfficacy is often lower than capsaicin and is tissue-dependent; potency is in the micromolar range. nih.gov

Interaction with Endocannabinoid System Components

The endocannabinoid system (ECS) is a widespread lipid signaling network that regulates numerous physiological processes. wikipedia.org It primarily consists of cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) like anandamide, and the enzymes responsible for their synthesis and degradation. wikipedia.orgnih.gov this compound interacts with key components responsible for regulating anandamide levels.

The termination of anandamide signaling is thought to occur via a two-step process: cellular uptake from the synaptic cleft, followed by intracellular enzymatic degradation. The uptake is facilitated by a putative anandamide membrane transporter (AMT), though the existence of a specific carrier protein remains a topic of scientific debate, with some evidence suggesting a process of simple diffusion driven by metabolism. nih.gov

Regardless of the precise mechanism, the inhibition of anandamide uptake is a validated strategy for increasing endocannabinoid tone. Several vanilloid-like compounds have been shown to be effective inhibitors of this process. Research has identified this compound as an inhibitor of the AMT, alongside other synthetic vanilloids such as Olvanil (B1677277) and Arvanil, and the non-vanilloid inhibitor AM404. nih.gov Olvanil, which is structurally similar to this compound, was found to block both the uptake and hydrolysis of anandamide in intact cells with an IC₅₀ value of 9 µM. nih.gov

Table 2: Inhibition of Anandamide Uptake by this compound and Related Compounds
CompoundInhibitory ActivityReported Potency (IC₅₀ / Kᵢ)
This compoundAMT InhibitorPotent inhibitor, though specific kinetic values are not consistently reported. nih.gov
OlvanilAMT InhibitorIC₅₀ = 9 µM. nih.gov
ArvanilAMT InhibitorRecognized as a very effective inhibitor of AMT.
AM404AMT InhibitorPotent inhibitor used as a standard in many studies. nih.gov

Following cellular uptake, anandamide is primarily degraded by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes it into arachidonic acid and ethanolamine. nih.gov Inhibition of FAAH is another key therapeutic strategy for enhancing endocannabinoid signaling. nih.gov

A notable characteristic of many AMT inhibitors is their concurrent, albeit often weaker, inhibitory effect on FAAH. nih.gov This dual-action profile can synergistically elevate anandamide levels by blocking both its transport into the cell and its subsequent breakdown. Studies investigating various "transport inhibitors" have confirmed that they also inhibit FAAH activity directly. For instance, in vitro assays using rat brain homogenate demonstrated that Arvanil, Olvanil, and AM404 all inhibit FAAH, with Olvanil showing an IC₅₀ value of 20 µM. nih.gov However, other reports suggest Olvanil is a weak inhibitor of FAAH, indicating that its primary effect on anandamide levels in intact cells is likely due to transport inhibition. nih.govescholarship.org

Cytochrome P450-Mediated Metabolism and Metabolite Identification

The biotransformation of this compound, a significant flavoring agent, is primarily orchestrated by the Cytochrome P450 (CYP450) superfamily of enzymes, which are crucial for the metabolism of a vast array of xenobiotics. nih.govmdpi.com These enzymes, predominantly located in the liver, play a pivotal role in Phase I metabolism, which involves the introduction or exposure of functional groups on the parent compound, thereby increasing its polarity and facilitating its subsequent excretion. nih.gov

The metabolic fate of this compound involves several key enzymatic pathways. The CYP450 system is central to its oxidative metabolism. nih.gov While in vitro studies using human liver microsomes with this compound concentrations ranging from 8 to 128 μM showed no significant impact on the activity of five major human CYP450 enzymes (CYP2C9, CYP2E1, CYP3A4, CYP2B6, and CYP1A2), in vivo studies in rats have demonstrated a more complex interaction. nih.gov Oral administration of this compound over seven consecutive days resulted in an increase in CYP2E1 activity and a decrease in CYP1A2 activity in rat liver microsomes. nih.gov This suggests potential for drug interactions with substances metabolized by these specific enzymes. nih.gov

The metabolism of this compound is not limited to the CYP450 system. Other enzymatic processes, such as those involving β-glucosidase, have also been identified as relevant in its metabolic pathway. researchgate.net

Table 1: Effect of this compound on Cytochrome P450 Enzyme Activity (in vivo, Rat Liver Microsomes)

EnzymeEffect of this compound Administration
CYP2E1Increased activity
CYP1A2Decreased activity

This table summarizes the observed effects of repeated oral administration of this compound on the activity of specific Cytochrome P450 enzymes in rat liver microsomes. nih.gov

The biotransformation of this compound results in the formation of several metabolites. One of the primary metabolites identified is vanillic acid. researchgate.netnih.govnih.gov This conversion is a key step in the metabolic cascade. Further metabolism can lead to the formation of other compounds, such as methoxyhydroquinone. researchgate.net In some metabolic pathways, this compound can also be converted to vanillyl alcohol. Additionally, glucosides of p-hydroxybenzyl alcohol, p-hydroxybenzaldehyde, and this compound itself have been detected, indicating conjugation as another metabolic route. researchgate.net

Table 2: Identified Biotransformation Products of this compound

MetabolitePrecursor
Vanillic AcidThis compound
MethoxyhydroquinoneVanillic Acid
Vanillyl AlcoholThis compound
Glucosidesp-hydroxybenzyl alcohol, p-hydroxybenzaldehyde, this compound

This table lists the known biotransformation products of this compound and their respective precursors in the metabolic pathway.

Cellular Pathway Interventions

This compound has been shown to exert significant effects on various cellular pathways, particularly those involved in inflammation and neuroprotection.

This compound demonstrates notable anti-inflammatory properties by modulating key signaling cascades. It has been found to significantly decrease the production of pro-inflammatory cytokines such as interleukin (IL)-1β, tumor necrosis factor-α (TNF-α), and IL-6. nih.govnih.gov This reduction is observed at both the protein and mRNA expression levels. nih.gov Furthermore, this compound can reduce the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key mediators of the inflammatory response. nih.govnih.gov

The anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov

NF-κB Pathway: this compound has been shown to block the activation of the NF-κB pathway induced by lipopolysaccharide (LPS). nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition by this compound leads to a downstream reduction in the expression of inflammatory genes. nih.govcusabio.com

MAPK Pathway: this compound also inhibits the phosphorylation of MAPKs, which are crucial for transducing inflammatory signals. nih.gov The MAPK family includes kinases like ERK1/2 and p38, which are activated by inflammatory stimuli such as LPS. nih.gov By inhibiting their phosphorylation, this compound can attenuate the inflammatory response. nih.gov

Table 3: Impact of this compound on Inflammatory Mediators and Signaling Pathways

TargetEffect of this compound
Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6)Decreased production and mRNA expression
iNOS and COX-2Reduced protein levels
NF-κB PathwayInhibition of activation
MAPK PathwayInhibition of phosphorylation

This table summarizes the modulatory effects of this compound on key components of the inflammatory response.

Over-activation of calpains, a family of calcium-sensitive proteases, is linked to various degenerative conditions. nih.gov These proteases are involved in a multitude of cellular processes, and their dysregulation can lead to pathological conditions. frontiersin.org There are two main isoforms, µ-calpain and m-calpain, which are activated by different concentrations of calcium. nih.govfrontiersin.org The activation of calpain can be an early event in cellular responses to stress. nih.gov While direct studies on this compound's effect on calpain are limited, its neuroprotective properties suggest a potential modulatory role.

Secreted amyloid precursor protein-alpha (sAPPα) is a neuroprotective molecule that plays a role in enhancing memory. frontiersin.orgfrontiersin.org Its levels are often reduced in neurodegenerative diseases. frontiersin.org The processing of the amyloid precursor protein (APP) can follow two main pathways: the amyloidogenic pathway, which produces amyloid-β, and the non-amyloidogenic pathway, which produces sAPPα. nih.gov Factors that can influence the levels of sAPPα include acetylcholinesterase and brain-derived neurotrophic factor (BDNF). nih.gov While direct evidence of this compound's effect on sAPP expression is not extensively documented, its known anti-inflammatory and neuroprotective effects suggest a potential for indirect modulation of APP processing, favoring the production of the neuroprotective sAPPα.

Exploration of Linvanil in Specialized Research Applications

Neurochemical and Neuroprotective Research

Research into Linvanil has touched upon its potential involvement in neurochemical processes and neuroprotection, suggesting roles in areas such as synapse function, neurogenesis, and cognitive paradigms. google.com Its interaction with the anandamide (B1667382) membrane transporter (AMT) and vanilloid receptor 1 (TRPV1, also known as VR1) has been a focus of investigation in understanding its neurobiological effects. acs.orgresearchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Investigation of Synapse Formation and Neurogenesis Mechanisms

This compound has been mentioned in the context of compositions aimed at enhancing synapse formation and promoting neuronal growth. google.com Studies suggest that certain natural products, including vanilloids, can increase the secretion of soluble amyloid precursor protein (sAPP). google.com sAPP is recognized for its neuroprotective properties and its ability to increase neuronal outgrowth and regeneration, as well as promote synapse formation. google.com By potentially influencing sAPP levels, this compound may contribute to mechanisms underlying synaptic plasticity and the formation of new neurons, processes critical for cognitive function. google.com Furthermore, research indicates that these substances can inhibit the abnormal increase in amyloid precursor protein (APP) synthesis driven by elevated cAMP levels, and their action at ion-gated channels might regulate APP overexpression. google.com

Evaluation of Cognitive Enhancement Paradigms in Molecular Models

The potential of this compound to promote cognition and memory formation has been explored in the context of molecular mechanisms relevant to cognitive function. google.com The ability of compounds like this compound to enhance synapse formation and potentially influence sAPP, which is linked to enhanced cognition, learning, and memory, forms the basis of this research. google.com While specific detailed molecular model data solely focused on this compound's direct impact on cognitive enhancement paradigms are limited in the available information, its proposed mechanisms involving APP synthesis modulation and sAPP secretion suggest a potential pathway through which it could exert cognitive effects. google.com

Mechanisms of Neuroprotection in Cellular and In Vitro Systems

This compound is recognized among substances, including vanilloids, that exhibit neuroprotective properties. google.com Its structural similarity to other bioactive fatty acid amides also suggests potential neuroprotective effects. ontosight.ai A notable mechanism involves its action as an inhibitor of the anandamide membrane transporter (AMT). acs.orgresearchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netsaltonverde.comresearchgate.net By inhibiting AMT, this compound can influence the extracellular concentrations of anandamide (AEA), an endocannabinoid with known neuroprotective roles. researchgate.netresearchgate.netsaltonverde.comresearchgate.net

Furthermore, studies have shown that this compound activates VR1 receptors, albeit at concentrations significantly lower than those required for AMT inhibition. acs.orgresearchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net The transient receptor potential vanilloid 1 (TRPV1) channel, or VR1, is involved in various physiological processes, and its activation by certain compounds can have downstream effects relevant to neuroprotection. researchgate.netresearchgate.netbjournal.org

Research comparing the in vivo effects of this compound with other compounds like livanil, capsaicin (B1668287), and anandamide in behavioral tests (e.g., open field test) has shown a specific rank of potency in influencing behaviors such as ambulation and inactivity. researchgate.netbjournal.orgresearchgate.net This suggests distinct neurobiological effects, although the direct link of these behavioral observations to specific neuroprotection mechanisms requires further elucidation. researchgate.netbjournal.orgresearchgate.net

This compound's interaction with AMT and VR1 suggests potential mechanisms of neuroprotection through modulating endocannabinoid signaling and influencing vanilloid receptor activity.

Research into Anti-inflammatory Mechanisms

This compound's potential anti-inflammatory properties have been investigated, stemming partly from its structural classification as a fatty acid amide and its relationship with the vanilloid system. ontosight.airealmofcaring.org Fatty acid amides are known to influence inflammatory pathways, suggesting a basis for this compound's potential effects. ontosight.ai

Immunomodulatory Effects on Inflammatory Mediators

Research indicates that endocannabinoids and related fatty acid amides can exert anti-inflammatory and immunomodulatory effects. researchgate.netrealmofcaring.org this compound has been studied in the context of inhibiting the facilitated diffusion of anandamide (AEA) in cellular models, such as rat basophilic leukemia (RBL-2H3) cells. realmofcaring.org This inhibition of AEA uptake can modulate the levels of this endocannabinoid, which is known to influence immune responses and cytokine production. researchgate.netrealmofcaring.org

While direct detailed data on this compound's specific effects on the modulation of individual inflammatory mediators (e.g., cytokines, chemokines) are not extensively detailed in the provided sources, its role as an AMT inhibitor positions it as a compound that can indirectly influence the endocannabinoid system's immunomodulatory actions. realmofcaring.org The endocannabinoid system is known to modulate immune cell function and the balance of pro- and anti-inflammatory signals. researchgate.netresearchgate.netresearchgate.net

Cellular Pathways of Anti-inflammatory Action

The cellular pathways underlying the potential anti-inflammatory action of this compound are likely linked to its interaction with the endocannabinoid system and potentially vanilloid receptors. Inhibition of the anandamide membrane transporter by this compound can lead to increased extracellular levels of AEA. realmofcaring.org AEA can interact with cannabinoid receptors (CB1 and CB2) and vanilloid receptors (TRPV1), which are expressed on various immune cells. researchgate.netresearchgate.netrealmofcaring.org

Activation of CB2 receptors, predominantly found on immune cells, is associated with anti-inflammatory effects, including the modulation of cytokine production. researchgate.netresearchgate.net While this compound is reported to have very little affinity for CB1 receptors and is described as a poor CB1/CB2 receptor ligand in some contexts, its primary action as an AMT inhibitor suggests its influence on inflammation may be mediated indirectly through enhancing the activity of endogenous AEA at its receptors, including CB2. researchgate.netacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Furthermore, the activation of VR1 receptors by compounds like this compound has been hypothesized to potentially lead to desensitization, which could result in an anti-inflammatory action. realmofcaring.org This suggests a possible pathway where this compound's direct interaction with VR1 could contribute to its anti-inflammatory profile.

Antimicrobial Research and Development

Research into the antimicrobial potential of compounds is crucial in addressing the persistent issue of antibiotic resistance. bmglabtech.comnih.govfrontiersin.org Antimicrobials are substances that inhibit or kill microbes, encompassing antibiotics, antifungals, and antivirals. microbiologysociety.org Antibiotics specifically target bacteria by preventing their reproduction or killing them, often by interfering with cell wall synthesis or protein production. microbiologysociety.org

Inhibition of Microbial Growth and Biofilm Formation

This compound, as a fatty acid amide, belongs to a class of compounds that have shown potential antimicrobial activities. ontosight.ai While specific studies detailing this compound's effects on microbial growth and biofilm formation are limited in the provided search results, research on other compounds, including fatty acids and vanilloids, offers insights into potential mechanisms. For instance, certain organic acids have demonstrated effectiveness as bacterial growth inhibitors in both liquid cultures and biofilms. nih.govmdpi.com Biofilms are structured communities of microorganisms that can exhibit increased resistance to antimicrobial agents and host immune responses. bmglabtech.comfrontiersin.org Inhibiting biofilm formation is a significant strategy in combating persistent infections. frontiersin.orgnih.gov Quorum sensing, a bacterial communication system, plays a vital role in biofilm synthesis and virulence factor production, making its inhibition a potential therapeutic strategy. bmglabtech.comfrontiersin.org

Cellular Targets and Mechanisms of Antimicrobial Action

The mechanisms by which antimicrobial agents exert their effects involve targeting essential cellular components and processes in microorganisms. Common targets include the bacterial cell wall, cell membrane, and machinery for protein and nucleic acid synthesis. nih.govfrontiersin.orgmdpi.comquizlet.comfrontiersin.org For example, antibiotics can inhibit protein synthesis by binding to ribosomal subunits. frontiersin.orgwikipedia.org Some antimicrobial compounds, due to their lipophilic nature, can perturb the lipid fraction of microbial plasma membranes, leading to altered permeability and leakage of intracellular materials. nih.gov This disruption of membrane integrity can contribute to antimicrobial activity. nih.gov While the specific cellular targets and mechanisms of this compound's potential antimicrobial action are not explicitly detailed in the search results, its structural similarity to other fatty acid amides and vanilloids suggests that it might interact with microbial cell membranes or interfere with essential intracellular processes.

Chemopreventive Research and Antineoplastic Potential

Chemoprevention, the use of non-toxic agents to reverse, suppress, or prevent carcinogenesis or the progression of premalignant cells, is a rational strategy in cancer research. nih.gov Natural compounds, readily available and often with high safety margins, are particularly attractive for chemoprevention and cancer treatment. nih.gov Antineoplastic agents, or anticancer drugs, represent a broad class of medications with various mechanisms of action aimed at inhibiting cancer growth. nih.govnih.gov

Modulation of Cancer Cell Growth and Proliferation Pathways

Cancer is characterized by the dysregulation of cell death and proliferation, leading to uncontrolled growth. xenodiagnostics.commdpi.com Many oncology therapeutics target pathways that regulate cellular proliferation or cell death to mitigate cancer growth. xenodiagnostics.com this compound is structurally related to capsaicinoids and other N-acyl-vanillylamides (N-AVAMs), some of which have demonstrated growth-inhibitory activity in various human cancers. researchgate.netresearchgate.net Research on related compounds, such as olvanil (B1677277) and dohevanil (B1241286) (also N-AVAMs), has shown significant cytotoxic effects on glioblastoma cells. researchgate.net Studies on capsaicin, a well-known vanilloid, have provided evidence of its chemopreventive potential in cell line studies, including the inhibition of cancer cell proliferation. researchgate.netnih.gov The modulation of cancer cell growth and proliferation pathways often involves interfering with signaling cascades that promote cell division and survival. wikipedia.orgnih.gov For instance, mutations that inappropriately activate growth factor receptors or downstream proteins like Ras can lead to uncontrolled cell proliferation. wikipedia.orgnih.gov While direct data on this compound's specific effects on these pathways are not available in the provided text, its structural relationship to bioactive vanilloids suggests this as a potential area of research.

Interference with Tumor Angiogenesis and Metastatic Processes

Tumor angiogenesis, the formation of new blood vessels within the tumor microenvironment, is a critical process for tumor growth, invasion, and metastasis. mdpi.comhopkinsmedicine.orgverywellhealth.commdpi.com Angiogenesis provides tumors with the oxygen and nutrients needed for growth and facilitates their spread to distant sites. hopkinsmedicine.orgverywellhealth.com Inhibiting angiogenesis is a therapeutic strategy to prevent cancer growth and metastasis. hopkinsmedicine.org Metastasis, the spread of cancer cells to other parts of the body, is a major factor in cancer mortality. mdpi.comverywellhealth.com this compound has been mentioned in the context of potentially inhibiting angiogenesis and/or tumor cell proliferation, similar to compounds like capsazepine. justia.com Research into related compounds, such as capsaicinoids, has also explored their potential to suppress the invasion and migration of cancer cells. researchgate.net The process of angiogenesis is regulated by a complex interplay of proangiogenic and antiangiogenic factors. mdpi.com Tumor cells can promote angiogenesis by secreting factors like VEGF and FGF. mdpi.com Interfering with these factors or the process of new blood vessel formation can impede tumor progression and metastasis. mdpi.comhopkinsmedicine.orgmdpi.com While specific data detailing this compound's direct interference with tumor angiogenesis or metastatic processes were not extensively found, its mention in patents related to inhibiting these processes justia.com and its structural similarity to compounds studied for such effects suggest this as a relevant area of investigation.

Integration of Linvanil Within Advanced Materials Science and Engineering

Bio-inspired Material Design and Development

The design of bio-inspired materials often seeks to emulate the functional properties of biological molecules and structures. Fatty acid amides, the class of compounds to which Linvanil belongs, are recognized for their role in creating functional materials. For instance, bio-inspired oleogels based on fatty acid amides have been developed for stable and sustainable lubrication in marine environments, showcasing the potential of this class of molecules in creating robust materials with specific functionalities. nih.gov

The constituent parts of this compound—a vanillyl group and a linolenic acid tail—are both derived from natural sources, aligning with the principles of sustainable and bio-inspired material design. The vanillyl moiety is related to vanillin (B372448), a widespread natural compound, while linolenic acid is an essential fatty acid found in many vegetable oils. The combination of these building blocks into the this compound structure could be leveraged to create novel materials with unique properties, drawing inspiration from the self-assembly and functional capabilities of natural lipids and phenolic compounds.

Surface Functionalization and Interface Chemistry in Biomaterials

The interface between a biomaterial and its biological environment is critical for its performance. Surface functionalization aims to control these interactions to enhance biocompatibility and promote desired cellular responses. The vanillyl headgroup of this compound contains a catechol-like structure (a benzene (B151609) ring with two hydroxyl groups, one of which is methylated), which is known to be involved in strong adhesive interactions. Catecholamine-containing molecules have been utilized in a general strategy for the surface functionalization of a wide variety of materials. mit.edunih.gov This suggests that this compound could potentially be used to modify the surfaces of biomaterials, introducing a bio-inspired coating that could influence protein adsorption and cell adhesion.

Furthermore, the long, flexible fatty acid chain of this compound could influence the physical properties of a functionalized surface, such as its hydrophobicity and lubricity. The ability to tailor the chemistry of biomaterial surfaces is a cornerstone of modern tissue engineering and regenerative medicine. While specific studies on this compound are lacking, the chemical motifs present in its structure are of significant interest for creating bioactive and biocompatible interfaces.

Self-Assembly Processes of Amphiphilic Vanillylamides

Self-assembly is a process where molecules spontaneously organize into ordered structures. This bottom-up approach is a powerful tool in nanotechnology and materials science for creating complex, functional materials. The amphiphilic nature of this compound, with its distinct polar head and nonpolar tail, makes it a prime candidate for self-assembly in aqueous environments.

Derivatives of linolenic acid have been shown to self-assemble into nanoparticles. acs.org For example, linolenic acid-modified chitosan (B1678972) can form self-assembled nanoparticles that are nearly spherical. acs.org Similarly, other unsaturated fatty acids, when combined with arginine in an aqueous solution, exhibit self-assembly into various structures, including micelles and vesicles. rsc.org These studies indicate that the linolenic acid tail of this compound would likely drive the formation of such nano- and micro-structures.

Environmental Chemical Considerations and Environmental Fate

Degradation Pathways and Stability in Environmental Matrices

The degradation of Linvanil in the environment is expected to be primarily driven by hydrolysis and biological processes, given its chemical structure containing an amide bond and a potentially susceptible unsaturated fatty acid chain and a phenolic moiety.

Fatty acid amides are known to undergo hydrolysis, a process that cleaves the amide bond to yield a fatty acid and an amine. This hydrolysis can be catalyzed by enzymes, particularly amidases, which are widely distributed in various environmental matrices such as soils and water bodies due to microbial activity. nih.govresearchgate.netnih.govmdpi.com Studies on other fatty acid amides, such as oleamide (B13806) and stearamide, indicate that they can be hydrolyzed in biological systems and even in simulated environmental conditions like gastrointestinal fluid. canada.caeuropa.eu While some fatty acyl amides have demonstrated resistance to bacterial breakdown in specific anaerobic environments nih.gov, aerobic conditions generally favor microbial degradation. nih.govresearchgate.net

The vanillyl portion of this compound, a guaiacyl derivative, is also subject to degradation in the environment. Vanillin (B372448) and related phenolic compounds originating from sources like lignin (B12514952) are known to be broken down by various microorganisms, including bacteria and fungi, in soil and water. nih.govvliz.bediva-portal.orgidexlab.commdpi.comnih.govresearchgate.netfrontiersin.org These biological processes often involve enzymatic transformations that can lead to the opening of the aromatic ring and further metabolism. nih.govvliz.be

In addition to biodegradation, vanillin derivatives can undergo photochemical degradation in aqueous environments when exposed to light. acs.orgresearchgate.netrsc.org This process can be influenced by environmental factors such as pH and the presence of photosensitizers. acs.orgresearchgate.net Given the presence of the vanillyl chromophore in this compound, photochemical transformation in sunlit surface waters could contribute to its degradation, although the extent would depend on factors like water clarity and the concentration of other substances.

The stability of this compound in environmental matrices would therefore be influenced by the interplay of these abiotic and biotic degradation pathways. The presence of the amide bond suggests susceptibility to hydrolysis, while the vanillyl group and unsaturated fatty acid chain are potential sites for microbial and, in the case of the vanillyl group, photochemical attack.

Biotransformation in Environmental Systems

Biotransformation of this compound in environmental systems would involve the metabolic processes carried out by microorganisms that alter its chemical structure. Based on the known biotransformation pathways of its constituent parts, several transformations can be anticipated.

Microorganisms capable of hydrolyzing amide bonds are expected to biotransform this compound by cleaving the amide linkage, producing the corresponding fatty acid (an octadecatrienoic acid) and the vanillyl-methylamine moiety. nih.govresearchgate.net The resulting fatty acid is likely to be further metabolized through beta-oxidation and other pathways commonly used by microorganisms to break down fatty acids for energy and carbon. nih.govresearchgate.net

The vanillyl-methylamine portion could undergo biotransformation pathways similar to those observed for vanillin and vanillyl alcohol. Microorganisms can transform vanillin through oxidation to vanillic acid, demethylation, and subsequent ring cleavage. nih.govvliz.beidexlab.com Similarly, vanillyl alcohol can be converted to vanillin and further degraded. diva-portal.orgresearchgate.netfrontiersin.orgacs.org The specific metabolic fate of the vanillyl-methylamine would depend on the enzymatic capabilities of the microbial communities present in the environment.

Theoretical Modeling of Environmental Transport and Persistence

Theoretical modeling of the environmental transport and persistence of this compound would typically involve predicting its behavior in different environmental compartments (water, soil, air, sediment) based on its physicochemical properties. Key properties influencing transport and persistence include water solubility, vapor pressure, octanol-water partition coefficient (Kow), and adsorption coefficient to soil and sediment (Koc).

This compound contains a long hydrocarbon chain (derived from octadecatrienoic acid) and a polar vanillyl group. This structure suggests it would likely have limited water solubility and a relatively high Kow, indicating a potential to partition to organic matter in soil and sediment. Fatty acid amides, in general, have been reported to have a moderate potential to sorb to sediments and soil and a low potential for bioaccumulation. santos.com Phenolic compounds can also sorb to soil particles through various interactions. nih.gov

Predictive models, such as those based on Quantitative Structure-Activity Relationships (QSARs), could be used to estimate these properties and predict environmental partitioning and fate. However, the accuracy of such models depends on the availability of robust training data for similar complex molecules. No specific theoretical modeling studies or predicted environmental concentrations (PECs) for this compound were found in the reviewed literature.

Future Research Directions and Emerging Paradigms

Development of Chemically Modified Linvanil Analogues with Tuned Bioactivities

A significant area of future research involves the rational design and synthesis of chemically modified this compound analogues. Given this compound's structural relationship to capsaicin (B1668287), a known N-acyl vanillamide (N-AVAM), modifications to its fatty acid side chain and vanillyl head group are expected to yield compounds with altered and potentially improved bioactivities nih.gov. Studies on related capsaicin analogs suggest that the chain length and degree of unsaturation in the fatty acyl group can influence biological activity nih.gov.

The goal of developing such analogues is to tune their interactions with specific biological targets, particularly vanilloid receptors like TRPV1, to enhance desired effects while minimizing potential off-target activities wikipedia.orgnih.govidrblab.net. This could involve exploring variations in the length and branching of the alkyl chain, the position and geometry of double bonds, and modifications to the vanillyl moiety. Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can play a crucial role in guiding the design of these analogues by predicting their potential interactions with target proteins and estimating their biological activity before synthesis.

Future research will focus on synthesizing a library of this compound analogues and comprehensively evaluating their in vitro and in vivo biological activities. This includes assessing their potency and efficacy at TRPV1 and other relevant receptors, as well as investigating novel bioactivities such as those suggested for capsaicin analogs, like growth inhibition nih.gov. The aim is to identify analogues with enhanced potency, improved selectivity for specific receptor subtypes, or novel therapeutic properties, potentially leading to compounds with a greater therapeutic index and diminished undesirable effects nih.gov.

Application of Advanced Analytics for In Situ and Spatially Resolved Studies

Understanding the behavior of this compound within complex biological systems necessitates the application of advanced analytical techniques, particularly those offering in situ and spatially resolved information. Traditional bulk analysis methods provide an average view, but fail to capture the dynamic distribution, metabolism, and interaction of this compound at the cellular and tissue levels.

Future research will leverage techniques such as mass spectrometry imaging (MSI) to visualize the distribution of this compound and its metabolites within tissues. Spatially resolved transcriptomics and proteomics can reveal how the presence of this compound affects gene and protein expression in specific cell types or tissue regions wikidata.orgwikidoc.org. In situ techniques, such as fluorescence microscopy with labeled this compound or its analogues, can provide real-time insights into cellular uptake, intracellular localization, and interaction with molecular targets.

These advanced analytical approaches will be crucial for:

Determining the precise location of this compound accumulation in target tissues.

Identifying the specific cells and organelles that interact with the compound.

Mapping the metabolic fate of this compound in a spatially defined manner.

Understanding how this compound influences the molecular landscape of its environment at a high resolution.

The integration of data from different spatially resolved modalities (e.g., combining MSI with spatially resolved transcriptomics) will provide a more comprehensive and nuanced understanding of this compound's activity in biological systems.

Systems Biology and Omics Approaches for Holistic Mechanistic Insights

To gain a holistic understanding of this compound's effects, future research will increasingly employ systems biology and multi-omics approaches. Instead of studying individual components in isolation, these approaches aim to investigate the complex interplay of biological molecules and pathways in response to this compound exposure nih.govresearchgate.netresearchgate.netlabsolu.ca.

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide vast datasets on the molecular changes induced by this compound nih.govresearchgate.netresearchgate.net.

Transcriptomics can reveal changes in gene expression patterns, indicating affected biological processes and pathways.

Proteomics can identify alterations in protein levels and post-translational modifications, providing insights into functional changes.

Metabolomics can profile changes in endogenous metabolites, reflecting the metabolic impact of this compound and potentially identifying biomarkers of its activity.

Integrating data from these different omics layers, along with phenotypic data, through systems biology approaches will enable the construction of comprehensive networks and models researchgate.netresearchgate.netlabsolu.caiiab.me. These models can help to:

Identify the key molecular targets and pathways modulated by this compound.

Uncover complex regulatory mechanisms and feedback loops.

Generate new hypotheses about its mechanism of action.

Given this compound's interaction with vanilloid receptors and its relationship to endocannabinoids wikipedia.orgidrblab.netthegoodscentscompany.com, systems biology approaches can be particularly valuable in understanding its broader impact on the endocannabinoid system and related signaling networks.

Predictive Modeling and Artificial Intelligence in this compound Research

Predictive modeling and artificial intelligence (AI) are poised to revolutionize this compound research by accelerating discovery and optimizing experimental design. These computational tools can analyze large datasets, identify complex patterns, and make predictions that would be challenging to achieve through traditional methods.

Applications of predictive modeling and AI in future this compound research include:

Predicting ADME properties: Predicting absorption, distribution, metabolism, and excretion characteristics of this compound and its analogues to assess their pharmacokinetic profiles.

Virtual screening and analogue design: Utilizing machine learning algorithms to screen vast chemical libraries for potential this compound analogues with desired properties or to design novel structures with predicted bioactivity.

Predicting biological activity and toxicity: Building models that correlate chemical structure with biological outcomes, allowing for the prediction of potency, efficacy, and potential off-target effects or toxicity nih.gov.

Analyzing omics data: Applying AI and machine learning to analyze complex omics datasets generated from this compound studies, identifying key features, pathways, and potential biomarkers researchgate.net.

Optimizing synthesis pathways: Using computational tools to design and optimize synthetic routes for this compound and its analogues, potentially leading to more efficient and cost-effective production.

The integration of AI with experimental data will enable a more data-driven and iterative approach to this compound research, facilitating faster identification of promising analogues and a deeper understanding of the compound's behavior.

Exploration of Novel Biosynthetic Pathways for Sustainable Production

As interest in this compound grows, exploring sustainable methods for its production will become increasingly important. While chemical synthesis is a viable route, investigating and potentially engineering biological systems for this compound biosynthesis offers an attractive alternative for sustainable and potentially scalable production.

Future research in this area could involve:

Identifying natural biosynthetic pathways: Investigating biological sources that may naturally produce this compound or structurally related compounds to elucidate the enzymes and genes involved in their biosynthesis.

Metabolic engineering of host organisms: Engineering microorganisms (e.g., bacteria, yeast) or plants to produce this compound through synthetic biology approaches. This would involve introducing or modifying genes encoding the necessary enzymes and optimizing metabolic flux towards this compound production.

Enzyme discovery and engineering: Identifying novel enzymes with desired catalytic activities for specific steps in this compound biosynthesis and engineering existing enzymes to improve their efficiency or specificity.

Developing cell-free biosynthesis systems: Creating in vitro systems using isolated enzymes or cellular extracts for the controlled and efficient production of this compound.

Exploring novel biosynthetic pathways holds the promise of developing environmentally friendly and renewable methods for obtaining this compound, reducing reliance on potentially harsh chemical synthesis routes and enabling the sustainable production of this compound for research and potential applications.

Q & A

Q. How can researchers ensure ethical recruitment for clinical trials involving this compound?

  • Adhere to ICH guidelines for participant selection, including informed consent and exclusion criteria (e.g., pre-existing neuropathies).
  • Maintain transparency in data sharing through platforms like ClinicalTrials.gov .

Q. What frameworks support interdisciplinary collaboration in this compound research?

  • Establish clear data-sharing protocols using platforms like Figshare or Zenodo.
  • Use collaborative tools (e.g., LabArchives) for real-time updates on experimental workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.